molecular formula C20H23ClN2O3S B11596879 isobutyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isobutyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11596879
M. Wt: 406.9 g/mol
InChI Key: FDXHNMGPBAILOV-UHFFFAOYSA-N
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Description

Isobutyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core system fused with a thiazole ring. Key structural features include:

  • Substituents: A 3-chlorophenyl group at position 5, an ethyl group at position 2, a methyl group at position 7, and an isobutyl ester at position 4.
  • Functional groups: A ketone at position 3 and a carboxylate ester at position 5.
    This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

2-methylpropyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H23ClN2O3S/c1-5-15-18(24)23-17(13-7-6-8-14(21)9-13)16(12(4)22-20(23)27-15)19(25)26-10-11(2)3/h6-9,11,15,17H,5,10H2,1-4H3

InChI Key

FDXHNMGPBAILOV-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The core structure of thiazolo[3,2-a]pyrimidine carboxylates is typically synthesized via a three-component reaction involving:

  • 3-Chlorobenzaldehyde (aromatic aldehyde),

  • Isobutyl acetoacetate (β-keto ester),

  • 2-Ethylaminothiazole (thiazole derivative).

Under ultrasonic probe irradiation (51 W, 25°C, solvent-free), these components condense to form the target compound through a Hantzsch-like mechanism. The absence of solvents enhances local reactant concentration, accelerating the reaction to completion within 10–20 minutes.

Table 1: Optimization of Ultrasonic Conditions for Target Compound Synthesis

ParameterConditionYield (%)
Power (W)5190
Time (min)1090
SolventNone90
CatalystNone90
Conventional HeatingMethanol, 5 h50

The ultrasonic method outperforms traditional heating due to cavitation effects, which increase molecular collisions and reduce activation energy.

Biginelli Reaction Modifications with Cyclization

Intermediate Formation

A two-step approach adapted from Srivastava et al. involves:

  • Synthesis of 5-Isobutoxycarbonyl-6-Methyl-4-(3-Chlorophenyl)-3,4-Dihydropyrimidin-2(1H)-Thione :

    • Reactants: 3-Chlorobenzaldehyde (1.1 eq), isobutyl acetoacetate (1 eq), thiourea (1.5 eq).

    • Catalyst: SrCl₂·6H₂O (10 mol%) in ethanol under reflux (40°C, 3–5 h).

    • Yield: 78–85% after column chromatography (hexane:ethyl acetate, 6:4).

  • Cyclization with Chloroacetic Acid :

    • The dihydropyrimidinethione intermediate reacts with chloroacetic acid (1 eq) in acetic anhydride/acetic acid (3:1) under reflux (2 h).

    • Sodium acetate (2 g) facilitates cyclization to form the thiazolo[3,2-a]pyrimidine core.

Table 2: Yields of Thiazolopyrimidine Derivatives via Biginelli-Cyclization

SubstituentYield (%)
3-Chlorophenyl82
4-Nitrophenyl75
4-Methoxyphenyl80

Microwave-Assisted Synthesis Using Ionic Liquids

Green Chemistry Approach

A solvent-free, microwave-assisted method employs:

  • [Et₃NH]⁺[HSO₄]⁻ ionic liquid as a dual solvent-catalyst.

  • 3-Chlorobenzaldehyde , isobutyl acetoacetate, and 2-ethylaminothiazole (1:2:1 ratio).

Irradiation at 300 W for 8–12 minutes achieves 88% yield, with the ionic liquid recyclable for three cycles without significant activity loss.

Table 3: Comparison of Energy-Efficient Methods

MethodTimeYield (%)Energy Input
Ultrasonic Probe10 min9051 W
Microwave8 min88300 W
Conventional Heating5 h50100 W

Mechanistic Insights and Challenges

Key Reaction Pathways

  • Ultrasonic Method : Cavitation bubbles generate localized hotspots (~5,000 K), enabling solvent-free condensation.

  • Cyclization Step : Chloroacetic acid acts as a cyclizing agent, with sodium acetate neutralizing HCl byproducts.

Substituent Compatibility

  • 3-Chlorophenyl : Electron-withdrawing groups enhance electrophilicity at the aldehyde carbon, favoring nucleophilic attack by the thiazole amine.

  • Ethyl and Methyl Groups : Introduced via 2-ethylaminothiazole and methyl acetoacetate, respectively. Steric effects from isobutyl esters marginally reduce yields (5–8%) compared to ethyl analogs .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve solvents such as ethanol or isopropyl alcohol and may require catalysts or specific temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents due to its unique structural features. The thiazolo[3,2-a]pyrimidine framework is known for its biological activity, particularly in the inhibition of various enzymes and receptors.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the 3-chlorophenyl group may enhance these effects by improving binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. Research suggests that thiazolo[3,2-a]pyrimidine derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response. In silico studies have shown that isobutyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate may act as a dual inhibitor of these enzymes, making it a candidate for further development as an anti-inflammatory agent .

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole ring followed by functionalization at various positions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Evaluation

The biological evaluation of this compound includes:

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects on different cancer cell lines. Results indicate that the compound exhibits significant cytotoxicity at certain concentrations, suggesting its potential as a chemotherapeutic agent.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets involved in disease pathways. These studies provide insights into how modifications to the structure could enhance its efficacy and selectivity against specific targets .

Case Study: Anticancer Research

A research team investigated the effects of thiazolo[3,2-a]pyrimidine derivatives on breast cancer cells. The study found that compounds similar to isobutyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo exhibited a dose-dependent inhibition of cell growth and induced apoptosis through caspase activation pathways.

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of thiazolo[3,2-a]pyrimidines in a mouse model of arthritis. The results showed that treatment with such compounds significantly reduced inflammation markers and improved joint mobility compared to control groups.

Mechanism of Action

The mechanism of action of isobutyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolopyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets such as enzymes and receptors. This binding can inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3-chlorophenyl and carboxylate ester groups differentiate it from analogues like WEGSUA and WEGTAH, which prioritize sulfur-based or trifluoromethyl substituents.
  • Spirocyclic systems (e.g., PONWUL) introduce conformational rigidity absent in the target compound .

Substituent-Driven Property Variations

Table 1: Substituent Effects on Bioactivity and Physicochemical Properties

Compound (Example) Substituents Bioactivity/Properties Reference
Ethyl 5-(2-Chlorophenyl)-7-methyl-3-oxo-... () 2-Chlorophenyl, morpholinomethyl Mannich base Antimicrobial (E. coli, B. subtilis, C. albicans)
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-... () 4-Bromophenyl Enhanced π-halogen interactions in crystallography
Ethyl 5-(4-Isopropylphenyl)-... () 4-Isopropylphenyl, 2-methoxybenzylidene Increased lipophilicity (MW: 476.59)
Methyl 5-(3,4-Dimethoxyphenyl)-2-ethyl-... () 3,4-Dimethoxyphenyl, methyl ester Potential CNS activity due to methoxy groups

Analysis :

  • Electron-Withdrawing Groups (e.g., 3-chlorophenyl in target compound vs. 4-bromophenyl in ): Influence π-stacking and intermolecular interactions in crystal packing .
  • Ester Variations (isobutyl vs. ethyl/methyl): Modulate solubility and bioavailability. Isobutyl esters generally enhance membrane permeability compared to methyl esters .
  • Mannich Bases (): Introduction of morpholinomethyl groups improves antimicrobial efficacy by facilitating target binding .

Crystallographic and Conformational Comparisons

  • Hydrogen Bonding : The target compound’s ketone at position 3 likely participates in C=O···H–N hydrogen bonds, similar to analogues in and . However, its isobutyl ester may reduce hydrogen-bonding propensity compared to ethyl esters .
  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core adopts a boat conformation in most analogues (e.g., ), but substituents like the 3-chlorophenyl group may induce slight distortions .

Biological Activity

Isobutyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18ClN2O3SC_{16}H_{18}ClN_2O_3S with a molar mass of approximately 354.84 g/mol. Its structure features a thiazolo-pyrimidine core, which is crucial for its biological activities.

Anticancer Activity

Research has indicated that thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study focusing on similar thiazolo compounds reported IC50 values indicating potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

CompoundCell LineIC50 (µM)
Thiazolo derivative AMCF-712.5
Thiazolo derivative BHeLa15.0
Isobutyl derivativeMCF-710.0

Antimicrobial Activity

The antimicrobial potential of thiazolo derivatives has also been extensively studied. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be significantly lower compared to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells via the mitochondrial pathway.
  • Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle of cancer cells.
  • Cytokine Modulation : Inhibition of NF-kB signaling leads to reduced cytokine production.

Case Studies

A notable case study involved the administration of a thiazolo derivative in a murine model of breast cancer. The results showed significant tumor regression compared to control groups receiving no treatment or standard chemotherapy agents .

Q & A

Q. What synthetic methodologies are effective for preparing thiazolo[3,2-a]pyrimidine derivatives like isobutyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?

Answer: The synthesis typically involves cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl compounds. For example:

  • Reagents and Conditions :
    • Core reaction : Refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ester, substituted benzaldehyde (e.g., 3-chlorobenzaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours .
    • Yield optimization : Recrystallization from ethyl acetate/ethanol (3:2) improves purity, with yields ~78% .
  • Key variables :
    • Substituents on the benzaldehyde (e.g., electron-withdrawing groups like -Cl enhance reactivity).
    • Acid catalysis (acetic acid promotes cyclization).

Q. How is the structural conformation of this compound validated experimentally?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

  • Key findings :

    • The pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane .
    • The dihedral angle between the thiazolopyrimidine and 3-chlorophenyl rings is ~80.94°, indicating significant steric hindrance .
  • Hydrogen bonding : C–H···O interactions stabilize crystal packing, forming chains along the c-axis .

  • Data parameters :

    ParameterValue
    Space groupP2₁/n (monoclinic)
    Unit cell dimensionsa = 7.5363 Å, b = 18.178 Å, c = 16.973 Å
    β angle94.465°
    R factor0.044

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence pharmacological activity?

Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) : Enhance antimicrobial activity by increasing electrophilicity at the thiazole ring, facilitating target binding .
  • Methoxy groups : Reduce activity due to steric bulk and electron-donating effects .
  • Experimental validation :
    • MIC testing : Derivatives with 3-chlorophenyl substituents show MIC values of 12.5–25 µg/mL against S. aureus .
    • Contradictions : Some studies report reduced activity with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene), highlighting the need for substituent-position optimization .

Q. How can conformational flexibility impact molecular docking studies?

Answer: The flattened boat conformation of the pyrimidine ring and non-planar substituents (e.g., 3-chlorophenyl) complicate docking:

  • Challenges :
    • Torsional angles : The C5–C11 bond rotates freely, requiring multiple docking poses .
    • Hydrogen bonding : C–H···O interactions in the crystal structure suggest potential binding motifs not evident in gas-phase simulations .
  • Resolution strategies :
    • Use SC-XRD data to fix ring conformations during docking.
    • Perform molecular dynamics (MD) simulations to account for flexibility .

Q. How should researchers resolve contradictions in biological activity data across similar derivatives?

Answer: Contradictions often arise from:

  • Experimental variability : Differences in assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Structural nuances : Subtle changes in substituent position (e.g., para- vs. meta-Cl) alter steric/electronic profiles .
  • Methodological recommendations :
    • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
    • Validate SAR trends using >3 derivatives with controlled substituent variations.

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks using DEPT and 2D experiments (e.g., HSQC, HMBC). Key signals:
    • Thiazole protons: δ 6.8–7.2 ppm (split due to coupling with adjacent groups).
    • Isobutyl ester: δ 1.2–1.4 ppm (CH3), δ 4.1–4.3 ppm (OCH2) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and C–S bonds at ~650 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+) and fragmentation patterns.

Q. How can computational chemistry aid in optimizing this compound’s bioactivity?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Pharmacophore modeling :
    • Define features (e.g., hydrogen bond acceptors at C=O groups) for virtual screening.
  • ADMET prediction :
    • Use tools like SwissADME to assess solubility (LogP ~3.5) and CYP450 interactions .

Q. Table 1: Comparative Synthesis Yields of Analogous Derivatives

Substituent on BenzaldehydeReaction Time (h)Yield (%)Purity (HPLC)
3-Chlorophenyl87899.2
2,4,6-Trimethoxybenzylidene106598.5
2-Fluorobenzylidene97298.9

Q. Table 2: Key Crystallographic Parameters

ParameterValue (This Compound)Reference Derivative
Space groupP2₁/nP2₁/c
Dihedral angle (°)80.9475.2
C–H···O bond length (Å)2.852.91

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